molecular formula C18H13N3O B14243801 Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- CAS No. 393856-48-9

Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]-

Katalognummer: B14243801
CAS-Nummer: 393856-48-9
Molekulargewicht: 287.3 g/mol
InChI-Schlüssel: XQONKZGXPPIOPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is an organic compound that features a phenol group substituted with a pyrimidinyl group linked via a phenylethynyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- typically involves multiple steps. One common method starts with the preparation of the pyrimidinyl intermediate, which is then coupled with a phenylethynyl group through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as using less hazardous solvents and reagents, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- involves its interaction with specific molecular targets. The phenylethynyl moiety allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol, 4-[[5-(phenylethynyl)-2-pyrimidinyl]amino]-: Similar structure but with a different substitution pattern on the pyrimidinyl ring.

    Phenol, 4-[[5-(phenylethynyl)-4-pyridinyl]amino]-: Contains a pyridinyl group instead of a pyrimidinyl group.

Uniqueness

Phenol, 4-[[5-(phenylethynyl)-4-pyrimidinyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethynyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

393856-48-9

Molekularformel

C18H13N3O

Molekulargewicht

287.3 g/mol

IUPAC-Name

4-[[5-(2-phenylethynyl)pyrimidin-4-yl]amino]phenol

InChI

InChI=1S/C18H13N3O/c22-17-10-8-16(9-11-17)21-18-15(12-19-13-20-18)7-6-14-4-2-1-3-5-14/h1-5,8-13,22H,(H,19,20,21)

InChI-Schlüssel

XQONKZGXPPIOPP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C#CC2=CN=CN=C2NC3=CC=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.